

# 3-(Difluoromethoxy)benzoic acid suppliers and purity grades

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Difluoromethoxy)benzoic acid

Cat. No.: B454691

[Get Quote](#)

An In-depth Technical Guide to **3-(Difluoromethoxy)benzoic acid** for Researchers and Drug Development Professionals

## Introduction

**3-(Difluoromethoxy)benzoic acid** is a fluorinated organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF<sub>2</sub>) can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. This group is known to improve metabolic stability, increase lipophilicity, and modulate the acidity of the carboxylic acid moiety, making it a valuable functional group in the design of novel therapeutic agents.<sup>[1][2]</sup> Its utility is demonstrated in the synthesis of intermediates for drugs targeting a range of diseases, from respiratory conditions to cystic fibrosis.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of **3-(Difluoromethoxy)benzoic acid**, including its suppliers, purity grades, physicochemical properties, and its role in experimental research.

## Physicochemical Properties

The fundamental properties of **3-(Difluoromethoxy)benzoic acid** are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property          | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub>                           |
| Molecular Weight  | 188.13 g/mol <a href="#">[6]</a>                                                      |
| CAS Number        | 4837-19-8 <a href="#">[6]</a>                                                         |
| Appearance        | Solid <a href="#">[7]</a>                                                             |
| Melting Point     | 105°C <a href="#">[7]</a>                                                             |
| Boiling Point     | 287.3°C at 760 mmHg <a href="#">[7]</a>                                               |
| Flash Point       | 127.6°C <a href="#">[7]</a>                                                           |
| Purity            | Typically ≥97% <a href="#">[7]</a>                                                    |
| Storage           | Recommended to be kept in a dry area at 2-8°C <a href="#">[7]</a> <a href="#">[8]</a> |

## Suppliers and Purity Grades

**3-(Difluoromethoxy)benzoic acid** is available from various chemical suppliers, catering to the needs of laboratory research and development. The available purity grades are critical for ensuring the reliability and reproducibility of experimental results.

| Supplier                        | Purity Grade(s)                                              | Available Quantities                                     |
|---------------------------------|--------------------------------------------------------------|----------------------------------------------------------|
| CymitQuimica                    | 97% <a href="#">[7]</a>                                      | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g <a href="#">[7]</a> |
| ChemScene                       | ≥98% (for related derivatives)<br><a href="#">[8]</a>        | Varies                                                   |
| Various Suppliers via Chemchart | Not specified                                                | 1g, 5g <a href="#">[9]</a>                               |
| BLDpharm                        | Not specified (for related derivatives) <a href="#">[10]</a> | Varies                                                   |

## Applications in Drug Development

The unique structural features of **3-(Difluoromethoxy)benzoic acid** make it a valuable intermediate in the synthesis of complex pharmaceutical compounds.

- Intermediate for Roflumilast: A derivative, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a key intermediate in the synthesis of Roflumilast.<sup>[3][4]</sup> Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).<sup>[11]</sup>
- CFTR Modulators: The difluoromethoxy moiety is present in potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. For instance, it is a structural component of ABBV/GLPG-2222, a compound developed for the treatment of cystic fibrosis.<sup>[5]</sup>
- Research in Pulmonary Fibrosis: A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been investigated for its therapeutic potential in idiopathic pulmonary fibrosis (IPF).<sup>[12]</sup> It has shown inhibitory effects on the TGF- $\beta$ 1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis development.<sup>[12]</sup>

## Key Signaling Pathway Involvement: TGF- $\beta$ /Smad

In the context of pulmonary fibrosis research, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been shown to interfere with the TGF- $\beta$ /Smad signaling pathway. This pathway is a critical driver of fibrosis. Upon binding of TGF- $\beta$ 1 to its receptor, the downstream proteins Smad2 and Smad3 are phosphorylated. These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in the epithelial-mesenchymal transition (EMT), leading to fibrotic changes. DGM has been found to inhibit the phosphorylation of Smad2/3, thereby blocking this profibrotic cascade.<sup>[12]</sup>



[Click to download full resolution via product page](#)

Caption: TGF-β/Smad signaling pathway in fibrosis and point of inhibition by DGM.

## Experimental Protocols

Detailed methodologies are crucial for the application of **3-(Difluoromethoxy)benzoic acid** and its derivatives in research. Below are summaries of relevant experimental protocols.

### Synthesis of a Derivative (3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid)

This protocol describes a key step in the synthesis of an important intermediate for Roflumilast, based on patent literature.[\[3\]](#)[\[4\]](#)

Reaction: Hydrolysis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester.

#### Materials:

- 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester (22.3g)
- Methanol (600mL)
- 10% aqueous sodium hydroxide solution (1200mL)
- Hydrochloric acid
- Ethyl acetate
- Anhydrous magnesium sulfate

#### Procedure:

- Combine the methyl ester, methanol, and 10% NaOH solution in a suitable reaction vessel.
- Heat the mixture to 70-75°C and stir for 2 hours.
- Remove the methanol from the system via distillation.
- Wash the aqueous residue with n-heptane.
- Acidify the aqueous layer to a pH < 3 using hydrochloric acid.

- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

## In Vitro and In Vivo Investigation of Antifibrotic Effects

The following workflow outlines the experimental design used to evaluate the antifibrotic effects of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM).[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the antifibrotic effects of DGM.

In Vitro Protocol (EMT Inhibition):

- Cell Culture: Human alveolar epithelial cells (A549) are cultured under standard conditions.
- EMT Induction: Epithelial-mesenchymal transition (EMT) is induced by treating the cells with TGF- $\beta$ 1.
- Treatment: Cells are co-treated with TGF- $\beta$ 1 and varying concentrations of DGM.
- Analysis: The expression of EMT markers (e.g.,  $\alpha$ -SMA, vimentin, E-cadherin) and phosphorylation of Smad2/3 are assessed using Western blot analysis.[12] Cell viability is checked using an MTT assay to rule out toxicity.[12]

In Vivo Protocol (Pulmonary Fibrosis Model):

- Animal Model: Pulmonary fibrosis is induced in rats via intratracheal instillation of bleomycin (BLM).
- Treatment: Following BLM administration, rats are treated with DGM at different dosages (e.g., 30 mg/kg and 60 mg/kg) for a specified period.[12]
- Assessment: At the end of the treatment period, lungs are harvested for analysis.
- Histology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition (fibrosis).[12]
- Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure levels of inflammatory cytokines (e.g., TNF- $\alpha$ , TGF- $\beta$ 1, IL-6) using ELISA.[12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 4. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-(Difluoromethoxy)benzoic acid | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. 3-(Difluoromethoxy)benzoic acid (4837-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. 2248290-21-1|3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 11. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-(Difluoromethoxy)benzoic acid suppliers and purity grades]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b454691#3-difluoromethoxy-benzoic-acid-suppliers-and-purity-grades>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)